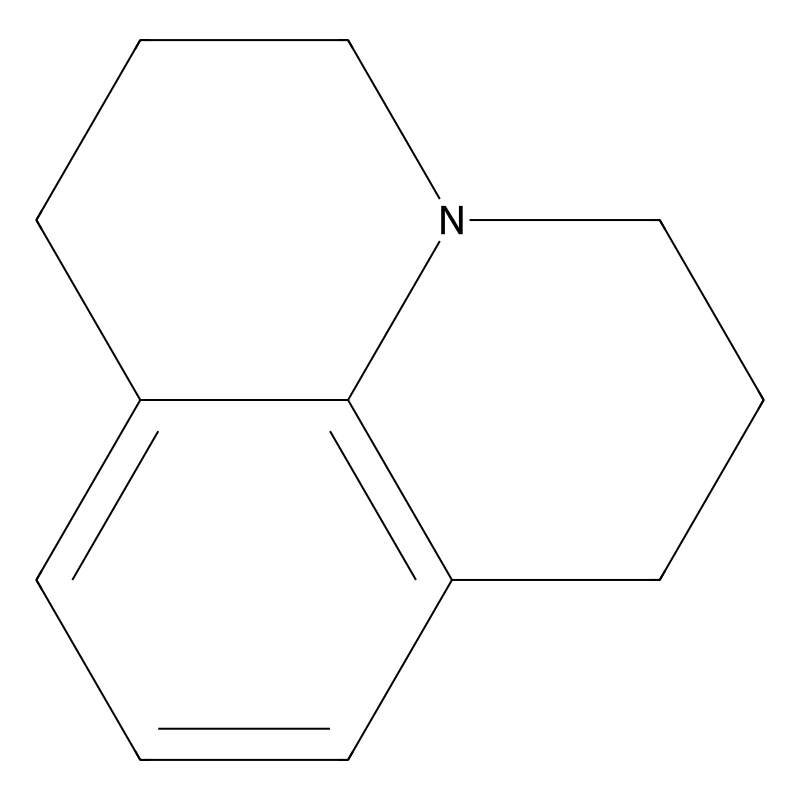

Julolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sensing and Diagnosis

Scientific Field: Sensors & Diagnostics

Summary of Application: Julolidine-based fluorescent molecular rotors have been used as a versatile tool for sensing and diagnosis.

Methods of Application: These molecular rotors have been used in various fields including polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids.

Results or Outcomes: The use of these molecular rotors has supported ongoing research concerning their diverse applications and provides a forward-looking perspective on their potential advancements.

Fluorescent Dye Development

Scientific Field: Physical Chemistry

Summary of Application: The julolidine-structured pyrido [3,4-b]indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye.

Methods of Application: ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism.

Results or Outcomes: These complexes exhibit photoabsorption and fluorescence bands at a longer wavelength region than the pristine ET-1.

Photoconductive Materials

Scientific Field: Material Science

Summary of Application: Julolidine and its derivatives have found recent interest as photoconductive materials.

Fluorescence Imaging of RNA in Live Cells

Scientific Field: Organic & Biomolecular Chemistry

Summary of Application: Julolidine-based small molecular probes have been used for fluorescence imaging of RNA in live cells.

Methods of Application: The probes allow imaging of intracellular RNA with prominent staining of nucleoli in live cells under a range of physiological conditions.

Chemiluminescence Substances

Scientific Field: Analytical Chemistry

Summary of Application: Julolidine and its derivatives have been used as chemiluminescence substances.

Chromogenic Substrates in Analytical Redox Reactions

Summary of Application: Julolidine and its derivatives have been used as chromogenic substrates in analytical redox reactions.

Dye Intermediates

Scientific Field: Dye Chemistry

Summary of Application: Julolidine and its derivatives have been used as intermediates in dye chemistry.

Potential Antidepressants and Tranquilizers

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Julolidine and its derivatives have shown potential as antidepressants and tranquilizers.

Nonlinear Optical Materials

Scientific Field: Optical Physics

Summary of Application: Julolidine and its derivatives have found recent interest as nonlinear optical materials.

Julolidine is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₁₅N. It features a unique structure characterized by a quinolizidine ring fused with a phenyl group, making it an interesting subject in organic chemistry. First synthesized by G. Pinkus in 1892, julolidine has attracted attention due to its diverse chemical properties and potential applications in various fields, including materials science and medicinal chemistry .

The specific mechanism of action of julolidine is not fully elucidated. However, research suggests it may interact with neurotransmitter receptors in the brain, potentially explaining its potential as an antidepressant or tranquilizer []. Further studies are needed to understand its precise biological effects.

- Electrophilic Aromatic Substitution: The nitrogen atom in julolidine can donate electron density to the aromatic system, facilitating electrophilic attack.

- Condensation Reactions: Julolidine can undergo aldol condensation and cross-coupling reactions, which are useful for synthesizing more complex molecules .

- Formation of Complexes: It can form stable complexes with Lewis acids, enhancing its utility in sensing applications .

Research indicates that julolidine and its derivatives exhibit various biological activities:

- Antidepressant and Tranquilizer Potential: Some studies suggest that julolidine derivatives may act as potential antidepressants and tranquilizers, although extensive clinical testing is required .

- Fluorescent Probes: Julolidine-based compounds have been developed as fluorescent probes for detecting metal ions and other analytes, showcasing their utility in bioimaging and environmental monitoring .

Several methods have been developed for synthesizing julolidine:

- Traditional Synthesis: The original synthesis involved cyclization of 2-aminobenzylamine with formaldehyde .

- One-Pot Tandem Reactions: Recent advancements include the multicomponent double Povarov reaction, which allows for more efficient synthesis in a single step .

- Microwave-Assisted Synthesis: This method improves reaction times and yields for julolidine derivatives, making it a valuable technique in modern organic synthesis .

Julolidine has diverse applications across various fields:

- Photoconductive Materials: Its ability to conduct electricity makes it suitable for use in photoconductive devices.

- Chemiluminescence Substances: Julolidine derivatives are explored as chemiluminescent agents in analytical chemistry.

- Dyes and Pigments: It serves as an intermediate in dye synthesis, particularly for photostable colorants used in photography .

- Sensing

Studies have demonstrated that julolidine interacts effectively with various analytes:

- Metal Ion Detection: Julolidine derivatives have been designed as chemosensors for detecting ions such as zinc and copper, showing significant fluorescence changes upon binding .

- Proton Transfer Complexes: Research indicates that julolidine can form hydrogen-bonded complexes with acids, enhancing its sensing capabilities .

Julolidine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Quinoline | Heterocyclic aromatic compound | Known for its use in pharmaceuticals and dyes. |

| Isoquinoline | Similar ring structure | Exhibits distinct biological activities. |

| Tetrahydroquinoline | Saturated version of quinoline | Displays different reactivity patterns. |

| 1-Aminoindole | Indole derivative | Known for its role in biological systems. |

Julolidine stands out due to its unique combination of a quinolizidine structure fused with an aromatic ring, providing distinctive electronic properties that enhance its reactivity and applicability compared to these similar compounds.

Fundamental Molecular Structure

Julolidine possesses the molecular formula C₁₂H₁₅N with a molecular weight of 173.2542 grams per mole. The compound is systematically named as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine, reflecting its complex polycyclic structure. The molecule exhibits a distinctive tricyclic framework comprising three fused rings with a centrally positioned nitrogen atom that is conformationally locked into conjugation with the aromatic system.

The julolidine ring system fundamentally consists of three fused rings and one locked nitrogen atom, where the fused non-aromatic rings adopt specific conformational arrangements. Crystallographic studies have revealed that the two fused non-aromatic rings of the julolidine moiety adopt envelope conformations, with specific carbon atoms displaced from the plane of the remaining ring atoms by approximately 0.65 Angstroms. This conformational preference significantly influences the compound's electronic properties and reactivity patterns.

The nitrogen lone pair of electrons in julolidine is conformationally restricted to remain parallel to the aromatic system in both ground and excited states. This structural constraint leads to enhanced electron-donating properties compared to conventional diarylamines, as the nitrogen's electronic contribution is consistently maintained throughout various molecular interactions. The locked nature of the nitrogen atom prevents rotational motion that could otherwise lead to energy loss and reduced efficiency in photophysical applications.

Isomeric Considerations and Structural Variants

The julolidine scaffold exhibits potential for structural isomerism through various substitution patterns and ring fusion arrangements. Research has identified multiple isomeric forms of indolocarbazole derivatives that incorporate julolidine-like structures, demonstrating the versatility of this molecular framework. These isomeric variations can be categorized based on different phenyl linkages in ortho, meta, and para positions, as well as different bridge structures that adopt either anti or syn configurations.

Structural studies have revealed that positional isomerism significantly affects the electronic properties of julolidine-based systems. The substitution pattern influences diradical character, with meta-substituted systems typically displaying larger diradical character values compared to their para-substituted counterparts. This relationship between molecular architecture and electronic properties provides valuable insights for designing julolidine derivatives with specific functional characteristics.

The conformational analysis of julolidine derivatives reveals distinct envelope and screw-boat conformations for the fused non-aromatic rings. One ring typically adopts an envelope conformation while the other assumes a screw-boat conformation, contributing to the overall three-dimensional structure of the molecule. These conformational preferences are maintained across various substituted derivatives, indicating the fundamental stability of the julolidine ring system.

Absorption/Emission Spectral Profiles

Julolidine and its derivatives exhibit distinctive spectroscopic characteristics that make them valuable fluorescent compounds in various applications [1]. The fundamental julolidine structure demonstrates strong electron-donating capabilities due to its rigid bicyclic nitrogen-containing framework, which significantly influences its photophysical behavior [2].

The julolidine-fused anthracene derivative exhibits a maximum absorption at 450 nanometers and a maximum emission at 518 nanometers, representing a dramatic red-shift of approximately 74 nanometers for absorption and 131 nanometers for emission compared to unmodified anthracene [2] [3]. This substantial bathochromic shift is attributed to the extended conjugation and strong electron-donating nature of the julolidine moiety [4].

Table 1: Spectroscopic Data for Julolidine Derivatives

| Compound | Solvent | Absorption Maximum (nm) | Emission Maximum (nm) | Stokes Shift (cm⁻¹) | Quantum Yield |

|---|---|---|---|---|---|

| Julolidine-anthracene | Toluene | 450 | 518 | 2,920 | 0.55 |

| Julolidine-anthracene | Dichloromethane | 450 | 518 | 2,920 | - |

| 9-Dicyanovinyljulolidine | Various alcohols | - | - | - | <0.01 |

| Julolidine molecular rotor | Ethanol/Glycerol | 540 | 644 | 3,000 | - |

Density functional theory calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital are evenly distributed over the anthracene moiety and the nitrogen atom in the julolidine structure [2] [3]. The highest occupied molecular orbital to lowest unoccupied molecular orbital transition corresponds to the absorption band at 450 nanometers with an oscillator strength of 0.10 [4].

The 9-dicyanovinyljulolidine compound demonstrates sensitivity to solvent viscosity with minimal effects from polarity changes [5]. In fluid solution, the lifetime of the first-excited singlet state is extremely short, and triplet state formation cannot be detected by laser flash photolysis [5]. The compound exhibits weak phosphorescence in a glassy matrix at 77 Kelvin [5].

Julolidine-based molecular rotors show absorption peaks at 540 nanometers with emission peaks at 644 nanometers [6]. These compounds demonstrate viscosity-dependent fluorescence intensity changes, with enhanced emission when dispersed in high-viscosity environments [7].

Solvatochromic Behavior and Polarizability

Julolidine derivatives exhibit pronounced solvatochromic properties due to their strong intramolecular charge transfer characteristics [8] [9]. The julolidine-structured pyrido[3,4-b]indole dye demonstrates bathochromic shifts of fluorescence bands when transitioning from aprotic to protic solvents, displaying positive fluorescence solvatochromism [10].

The dipole moment calculations for julolidine-based compounds reveal significant values, with the julolidine-based interfacial modifier exhibiting a dipole moment of 9.86 Debye, substantially higher than diethyl aniline-based analogues at 9.17 Debye [11]. Advanced julolidine molecular glass compounds show theoretical dipole moments reaching 21.898 Debye [12] [13].

Table 2: Polarizability and Electronic Properties of Julolidine Systems

| Parameter | Julolidine Derivative | Value | Reference Method |

|---|---|---|---|

| Dipole Moment | Interfacial Modifier | 9.86 D | Theoretical Calculation |

| Dipole Moment | Molecular Glass | 21.898 D | Density Functional Theory |

| First Hyperpolarizability | Molecular Glass | 730×10⁻³⁰ esu | Computational |

| Highest Occupied Molecular Orbital Energy | Julolidine Chromophore | -5.224 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | Julolidine Chromophore | -3.192 eV | Density Functional Theory |

| Energy Gap | Julolidine Chromophore | 2.009 eV | Density Functional Theory |

The electronic structure analysis reveals that julolidine systems demonstrate enhanced polarizability compared to conventional aniline derivatives [14] [15]. The electronic distribution of the highest occupied molecular orbital is delocalized over thiophene linkages and benzene rings, while the lowest unoccupied molecular orbital is primarily constituted by acceptor moieties [15].

Solvent effects on julolidine derivatives show that the rotational relaxation paths are influenced by both dielectric constant and viscosity [16]. The carbon-carbon single-bond rotation shows minimal sensitivity to solvent dielectric constant due to its small energy barrier, while carbon-carbon double-bond rotation lifetime increases in higher dielectric constant solvents [16].

The solvatochromic behavior of julolidine compounds correlates strongly with their microscopic hyperpolarizability and macroscopic electro-optic coefficients [8] [9]. Chromophores exhibiting larger solvatochromism demonstrate higher microscopic hyperpolarizability values and enhanced electro-optic performance [9].

Fluorescence Quantum Yield Optimization

Fluorescence quantum yield optimization in julolidine systems depends critically on molecular structural constraints and environmental factors [2] [5]. The julolidine-fused anthracene derivative achieves a quantum yield of 0.55 in toluene, representing significant enhancement compared to dimethyl-amino substituted analogues which show complete fluorescence quenching [2] [3].

The restricted motion and strong electron-donating capability of the fused julolidine moiety prove highly effective for improving photophysical properties [2]. Julolidine-fused fluorophores typically display desirable characteristics including high quantum yield, red-shifted absorption and emission, and excellent photostability [4].

Table 3: Quantum Yield Data for Julolidine Compounds

| Compound Type | Solvent/Medium | Quantum Yield | Optimization Strategy |

|---|---|---|---|

| Julolidine-anthracene | Toluene | 0.55 | Rigid fusion structure |

| Julolidine-anthracene | Solid state | - | Crystalline packing |

| 9-Dicyanovinyljulolidine | Fluid solution | <0.01 | Viscosity increase needed |

| 9-Dicyanovinyljulolidine | Glassy matrix (77K) | Detectable | Low-temperature rigidity |

| Rosamine derivatives | Phosphate buffer | 0.153-0.189 | Julolidine substitution |

The quantum yield optimization mechanisms involve suppression of non-radiative decay pathways through molecular rigidification [5] [7]. In 9-dicyanovinyljulolidine systems, rapid rotation around the dicyanovinyl double bond from the excited singlet state leads to poor fluorescence quantum yields in fluid solution [5]. However, constraining these rotational motions through increased viscosity or glass formation significantly enhances emission efficiency [7].

Temperature-dependent studies indicate that julolidine molecules undergo slow internal rotation in solution with activation energies of approximately 35 kilojoules per mole [5]. This rotational freedom contributes to fluorescence quenching, making environmental constraints crucial for quantum yield optimization [5].

The introduction of rigid structural elements, such as the julolidine bicyclic framework, effectively restricts molecular motion and prevents formation of twisted intramolecular charge transfer states that lead to fluorescence quenching [17] [7]. Polystyrene film environments demonstrate enhanced quantum yields for julolidine fluorescent molecular rotors due to restricted intramolecular rotations [7].

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer mechanisms in julolidine derivatives represent a crucial photophysical process that significantly affects emission characteristics [18] [19]. Julolidine-based compounds demonstrate both normal and keto emission in solution, with the excited-state intramolecular proton transfer process governing the emission behavior [18].

The computed free energy change in the excited state can predict the preference for enol, keto, or dual emission in julolidine systems [19]. Two julolidine molecules experimentally showing dual emission correlate with small excited-state free energy changes, confirming theoretical predictions [19].

Table 4: Excited-State Intramolecular Proton Transfer Parameters in Julolidine Systems

| System Type | Emission Mode | Free Energy Change (ΔG_ES) | Barrier Height | Proton Transfer Efficiency |

|---|---|---|---|---|

| Julolidine-fluorene Schiff base | Dual emission | Small | Variable | High |

| Boron difluoride complexed | Enol emission | - | Enhanced | Suppressed |

| Protonated imino group | Enol emission only | - | High | Completely suppressed |

| Substituted derivatives | Variable | Substituent-dependent | Tunable | Controllable |

The excited-state intramolecular proton transfer process in julolidine derivatives occurs through intramolecular hydrogen bonds between electronegative centers [20]. The julolidine-fluorene based excited-state intramolecular proton transfer and aggregation-induced emission active Schiff-base demonstrates correlation between emission behavior and solid-state crystal packing structure [18].

Chemical substitution significantly tunes the radiationless deactivation of the enol form related to carbon-nitrogen bond rotation of the excited-state intramolecular proton transfer center [19]. Strong electron-donating groups such as amines facilitate barrierless non-radiative decay from the excited enol state back to the ground state [19]. Conversely, weak electron donors create sufficiently high barriers to allow excited-state intramolecular proton transfer, while strong electron-accepting groups further increase these barriers [19].

The complexation between excited-state intramolecular proton transfer centers and boron difluoride increases fluorophore rigidity and facilitates emission at energies close to the original enol fluorescence band [19]. Protonation of the imino group suppresses excited-state intramolecular proton transfer completely, resulting in sole enol emission [19].

Cation Binding Selectivity (Cu²⁺, Zn²⁺, Al³⁺)

The cation binding capabilities of julolidine derivatives demonstrate remarkable selectivity and sensitivity toward transition metal ions, particularly copper(II), zinc(II), and aluminum(III). The molecular recognition of these cations occurs through distinct mechanisms that involve coordination with specific donor atoms within the julolidine framework and associated functional groups.

Copper(II) Ion Recognition

Julolidine-based chemosensors exhibit exceptional selectivity for copper(II) ions through fluorescence quenching mechanisms. Research demonstrates that julolidine thiocarbonohydrazone derivatives can detect Cu²⁺ with remarkable sensitivity, achieving detection limits as low as 1.46 × 10⁻⁶ M [3]. The binding interaction follows a 1:1 stoichiometry, where the copper ion coordinates with the phenolic oxygen atom, the Schiff base nitrogen, and the secondary amine nitrogen of the julolidine moiety [4].

The fluorescence quenching behavior of julolidine derivatives in the presence of Cu²⁺ can be attributed primarily to excited-state ligand-to-metal charge transfer (LMCT) processes [4]. The planar julolidine-based ligands demonstrate characteristic absorbance in the near-infrared region (700-1000 nm) when complexed with copper ions, enabling both colorimetric and fluorometric detection methods. The formation of charge-transfer complexes between Cu²⁺ and the ligand results in distinctive coloration that allows for naked-eye detection of varying micromolar concentrations [4].

Density functional theory calculations support the experimental observations, revealing that the observed absorption band in the near-infrared region results from charge-transfer complex formation between Cu²⁺ and the julolidine ligand [4]. The coordination geometry involves the phenolic hydroxyl group and the nitrogen atom of the azomethine unit, which alters the electronic distribution and consequently modifies the fluorescence properties.

Zinc(II) Ion Recognition

Zinc(II) recognition by julolidine derivatives operates through a fundamentally different mechanism compared to copper ion detection. Julolidine-based sensors demonstrate turn-on fluorescence enhancement upon Zn²⁺ binding, with detection limits reaching 3.5 × 10⁻⁸ M [3]. The enhanced fluorescence response occurs through chelation-enhanced fluorescence (CHEF) mechanisms, where zinc coordination inhibits photoinduced electron transfer processes and reduces nonradiative decay pathways.

The binding interaction between julolidine derivatives and Zn²⁺ follows 1:1 stoichiometry, as confirmed by Job's plot analysis [3]. The coordination involves the phenolic oxygen and the imine nitrogen atoms, forming stable complexes that exhibit significant fluorescence enhancement. The zinc-induced fluorescence enhancement can be explained by the inhibition of carbon-nitrogen isomerization and excited-state intramolecular proton transfer processes [5].

Structural analysis reveals that zinc coordination results in increased molecular rigidity, which minimizes nonradiative energy loss pathways and maximizes the probability of radiative transitions [5]. The chelation of Zn²⁺ by julolidine derivatives effectively restricts intramolecular rotation and vibration, leading to enhanced quantum yields and increased fluorescence intensity.

Aluminum(III) Ion Recognition

Aluminum(III) detection represents one of the most extensively studied applications of julolidine-based chemosensors. These systems demonstrate exceptional selectivity for Al³⁺ ions with binding constants reaching Ka = 6.35 × 10⁴ M⁻¹ and detection limits as low as 20.5 nM [5]. The binding mechanism involves the formation of 2:1 ligand-to-metal complexes, where two julolidine molecules coordinate to a single aluminum ion.

The fluorescence enhancement mechanism for aluminum detection involves multiple factors, including the inhibition of photoinduced electron transfer, restriction of carbon-nitrogen isomerization, and stabilization of the excited state through chelation [5]. The coordination occurs through the phenolic oxygen atom and the nitrogen atom from the Schiff base moiety, creating a stable chelate complex that exhibits significant fluorescence enhancement.

Spectroscopic studies reveal that aluminum coordination results in blue-shifted emission spectra and substantial increases in fluorescence quantum yields [5]. The chelation-enhanced fluorescence effect is attributed to the increased rigidity of the molecular structure upon metal coordination, which reduces nonradiative decay pathways and enhances radiative transitions.

The selectivity of julolidine derivatives for aluminum over other metal ions can be attributed to the optimal size match between the coordination cavity and the Al³⁺ ion, as well as the appropriate hardness-softness matching according to Pearson's hard-soft acid-base theory. The trivalent charge of aluminum provides strong electrostatic interactions with the electron-rich nitrogen and oxygen donor atoms of the julolidine framework.

| Metal Ion | Detection Limit/Binding Constant | Mechanism | Stoichiometry |

|---|---|---|---|

| Cu²⁺ | 1.46 × 10⁻⁶ M [3] | Fluorescence quenching | 1:1 [4] |

| Zn²⁺ | 3.5 × 10⁻⁸ M [3] | Turn-on fluorescence | 1:1 [3] |

| Al³⁺ | Ka = 6.35 × 10⁴ M⁻¹ [5] | Chelation-enhanced fluorescence | 2:1 [5] |

Anion Recognition Mechanisms (F⁻, CN⁻, SO₃²⁻)

Julolidine-based systems demonstrate sophisticated anion recognition capabilities through multiple interaction mechanisms, including hydrogen bonding, electrostatic interactions, and nucleophilic addition reactions. The recognition of fluoride, cyanide, and sulfite anions represents particularly important applications in environmental monitoring and analytical chemistry.

Fluoride Ion Recognition

Fluoride ion detection by julolidine derivatives operates primarily through hydrogen bonding interactions between the anion and specific recognition sites within the molecular framework. Julolidine-based chemosensors can detect F⁻ ions with detection limits as low as 4.16 μM in fluorescence measurements [6]. The recognition mechanism involves hydrogen bonding between fluoride ions and the phenolic hydroxyl group and the nitrogen-hydrogen bonds of the julolidine-containing sensor.

The fluoride recognition process typically results in deprotonation of the sensor molecule, leading to significant changes in the electronic structure and consequent alterations in optical properties [6]. These changes manifest as both colorimetric and fluorometric responses, with solutions exhibiting color changes from colorless to light yellow that are readily observable by naked-eye detection [6].

Nuclear magnetic resonance studies reveal that upon fluoride addition, specific proton signals corresponding to the phenolic hydroxyl and amine groups undergo significant chemical shift changes or complete disappearance, confirming the hydrogen bonding interactions [6]. The binding stoichiometry typically follows a 1:1 pattern between the sensor and fluoride ion, as determined through Job's plot analysis and mass spectrometric studies.

The mechanism of fluoride-induced fluorescence enhancement involves the inhibition of excited-state intramolecular proton transfer processes through hydrogen bonding interactions [6]. The formation of hydrogen bonds between fluoride and the sensor molecules reduces the flexibility of the system and increases the radiative decay rate, resulting in enhanced fluorescence emission.

Cyanide Ion Recognition

Cyanide ion recognition by julolidine-based sensors follows mechanisms similar to fluoride detection but with distinct selectivity patterns and binding characteristics. The recognition occurs through hydrogen bonding interactions between the cyanide anion and the hydrogen bond donor sites of the julolidine framework [6]. The detection capabilities are comparable to fluoride sensing, with similar detection limits and response characteristics.

The cyanide recognition mechanism involves the formation of hydrogen bonds between the nitrile nitrogen of CN⁻ and the phenolic hydroxyl or amine hydrogen atoms of the julolidine sensor [6]. This interaction results in electronic redistribution within the sensor molecule, leading to changes in absorption and emission spectra that enable both colorimetric and fluorometric detection.

Structural studies indicate that cyanide binding can induce conformational changes in the sensor molecule, affecting the intramolecular charge transfer characteristics and altering the photophysical properties [6]. The binding process typically exhibits rapid kinetics, with response times suitable for real-time monitoring applications.

The selectivity of julolidine-based sensors for cyanide over other anions can be attributed to the specific size and electronic properties of the CN⁻ ion, which provide optimal hydrogen bonding geometry and strength with the recognition sites. The linear geometry of the cyanide ion allows for effective interaction with the spatially arranged hydrogen bond donor sites of the julolidine framework.

Sulfite Ion Recognition

Sulfite ion recognition by julolidine derivatives operates through fundamentally different mechanisms compared to fluoride and cyanide detection. The primary recognition pathway involves nucleophilic addition reactions between sulfite ions and carbon-carbon double bonds present in julolidine-based sensors [7]. This irreversible chemical reaction results in permanent structural modifications that produce distinct optical responses.

The nucleophilic addition mechanism involves the attack of sulfite ions on activated carbon-carbon double bonds, particularly those conjugated with electron-withdrawing groups such as dicyanovinyl moieties [7]. This Michael addition reaction proceeds rapidly, with response times ranging from 30 seconds to several minutes, depending on the specific sensor design and reaction conditions [7].

The sulfite recognition process typically results in fluorescence turn-on responses due to the disruption of intramolecular charge transfer pathways [7]. The addition of sulfite to the carbon-carbon double bond breaks the conjugation system, leading to blue-shifted emission spectra and increased fluorescence quantum yields. This mechanism enables highly sensitive detection of sulfite with excellent selectivity over other anions.

Mechanistic studies reveal that the sulfite addition reaction proceeds through a two-step process involving initial nucleophilic attack followed by intramolecular rearrangement [7]. The reaction is pH-dependent, with optimal detection occurring under slightly basic conditions where sulfite exists predominantly in its nucleophilic form.

The specificity of the nucleophilic addition mechanism provides excellent selectivity for sulfite detection, as other anions typically do not undergo similar addition reactions under the same conditions [7]. This selectivity is particularly advantageous for applications in complex biological and environmental samples where multiple anions may be present.

| Anion | Detection Limit | Mechanism | Response Type |

|---|---|---|---|

| F⁻ | 4.16 μM [6] | Hydrogen bonding/deprotonation | Colorimetric + fluorescent [6] |

| CN⁻ | Similar to F⁻ [6] | Hydrogen bonding | Fluorescent [6] |

| SO₃²⁻ | Various [7] | Nucleophilic addition | Turn-on fluorescence [7] |

G-Quadruplex DNA Binding Specificity

The interaction between julolidine derivatives and G-quadruplex DNA structures represents a sophisticated example of supramolecular recognition that combines π-π stacking interactions, electrostatic forces, and specific geometric complementarity. These interactions have significant implications for understanding nucleic acid structure and developing therapeutic interventions targeting G-quadruplex-forming sequences.

Structural Basis of G-Quadruplex Recognition

G-quadruplex DNA structures consist of stacked G-tetrads formed through Hoogsteen hydrogen bonding between guanine bases, creating unique binding sites for small molecules [8]. Julolidine-based compounds demonstrate preferential binding to specific G-quadruplex topologies, particularly parallel structures over antiparallel and non-G4 configurations [9]. The recognition occurs through end-stacking interactions where julolidine derivatives position themselves at the terminal G-tetrads of the quadruplex structure.

The binding specificity arises from the complementary geometry between the planar julolidine aromatic system and the G-tetrad surfaces, which provide optimal π-π stacking interactions [8]. The electron-rich julolidine core interacts favorably with the electron-deficient G-tetrad surfaces, while the rigid bicyclic structure provides appropriate geometric constraints for selective recognition.

Molecular dynamics simulations reveal that julolidine derivatives bind diagonally across the G-tetrad surface, maximizing contact area and interaction strength [10]. The binding is further stabilized by interactions with flanking nucleotides, creating a sandwich-like arrangement that enhances binding affinity and selectivity. The julolidine moiety typically positions itself between the terminal G-tetrad and flanking sequences, forming multiple van der Waals contacts that contribute to binding stability.

Pu22 G-Quadruplex Interactions

Specific studies on julolidine binding to the Pu22 G-quadruplex demonstrate exceptional affinity and selectivity. The binding interaction exhibits 1:1 stoichiometry with an association constant of Ka = 5.67 × 10⁶ M⁻¹ [8]. This high-affinity binding results in significant thermal stabilization of the G-quadruplex structure, with temperature increases of approximately 10.0°C observed at 1:3 stoichiometry [8].

The binding mechanism involves end-stacking interactions at both the 5' and 3' terminals of the Pu22 G-quadruplex, with preferential binding observed at the 3' terminal due to specific structural features unique to this sequence [10]. Circular dichroism spectroscopy confirms that the parallel conformation of the G-quadruplex is retained upon julolidine binding, indicating that the interaction does not disrupt the native structure but rather stabilizes it [8].

Nuclear magnetic resonance studies provide detailed insights into the binding mode, revealing specific interactions between julolidine and individual guanine residues within the G-tetrads [10]. The binding affects the chemical shifts of guanine imino protons in a manner consistent with π-π stacking interactions and close-contact formation between the ligand and the DNA bases.

The red-emissive fluorescence properties of julolidine derivatives upon G-quadruplex binding provide a valuable tool for detecting and studying these structures [8]. The fluorescence enhancement occurs through restriction of intramolecular rotation and optimization of the electronic configuration for radiative decay processes. This optical response enables real-time monitoring of G-quadruplex formation and stability in biological systems.

Parallel vs. Antiparallel Selectivity

The selectivity of julolidine derivatives for parallel G-quadruplex structures over antiparallel topologies represents a remarkable example of structure-specific molecular recognition [9]. This selectivity arises from differences in the terminal G-tetrad environments and the accessibility of binding sites in different topological forms.

Parallel G-quadruplexes present more accessible and geometrically favorable binding sites at their termini compared to antiparallel structures, which have more complex loop arrangements that can interfere with ligand binding [9]. The planar structure of julolidine derivatives provides optimal complementarity with the parallel G-tetrad surfaces, while the rigid framework prevents conformational adjustments that might accommodate binding to less favorable sites.

Binding studies demonstrate that julolidine derivatives can discriminate parallel G4 structures even in the presence of highly competitive double-stranded DNA or complementary C-rich sequences [9]. This selectivity is maintained across various parallel G-quadruplex sequences, including those derived from oncogene promoters and telomeric repeats, suggesting a general recognition mechanism based on structural topology rather than specific sequence features.

The binding affinity for parallel G-quadruplexes typically exceeds that for antiparallel structures by several orders of magnitude, providing excellent discrimination for applications requiring specific topology recognition [9]. This selectivity has important implications for developing therapeutic agents that target specific G-quadruplex structures without affecting other nucleic acid forms.

Biological Implications and Applications

The specific binding of julolidine derivatives to G-quadruplex DNA has significant biological implications, particularly in the context of cancer therapy and gene regulation [9]. G-quadruplex structures are prevalent in oncogene promoter regions and telomeric sequences, making them attractive targets for anticancer interventions.

Cellular studies demonstrate that julolidine-based G-quadruplex ligands can perturb DNA replication in cancer cells, resulting in decreased cell viability [9]. The compounds show efficient cellular uptake and nucleolar localization, enabling detection of G-quadruplex structures in living cells through fluorescence microscopy. The nucleolar accumulation is consistent with the high concentration of G-quadruplex-forming sequences in ribosomal RNA genes and other transcriptionally active regions.

The ability of julolidine derivatives to stabilize G-quadruplex structures and inhibit DNA synthesis has been demonstrated through biochemical polymerase stop assays [9]. These studies show that the compounds can arrest DNA synthesis prior to G-quadruplex structures, confirming their ability to stabilize these formations and prevent their resolution by cellular machinery.

The therapeutic potential of G-quadruplex-targeting julolidine derivatives is enhanced by their biocompatibility and low molecular weight, which facilitate cellular uptake and distribution [9]. The straightforward synthesis of these compounds and their tunable properties through structural modifications provide opportunities for developing optimized therapeutic agents with improved selectivity and efficacy.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission represents a unique photophysical phenomenon exhibited by certain julolidine derivatives, where fluorescence intensity increases upon aggregation rather than being quenched as typically observed in conventional fluorophores. This behavior has profound implications for developing solid-state emitters, sensors, and advanced materials with tailored optical properties.

Mechanism of Aggregation-Induced Emission

The AIE phenomenon in julolidine-based systems primarily operates through restriction of intramolecular rotation (RIR) mechanisms, where the rotational freedom of molecular segments is constrained in the aggregated state [11]. In solution, julolidine derivatives typically exhibit weak fluorescence due to nonradiative decay pathways associated with intramolecular rotation and vibration. Upon aggregation, these motions become restricted, leading to enhanced radiative decay and increased fluorescence intensity.

The molecular basis of AIE in julolidine systems involves the control of conical intersection accessibility on potential energy surfaces [12]. In solution, easy access to minimum energy conical intersections promotes rapid nonradiative decay through internal conversion processes. In the aggregated state, these pathways become less accessible due to molecular packing constraints, forcing the excited state to decay radiatively through fluorescence emission.

Julolidine-based AIE systems demonstrate remarkable enhancement factors, with fluorescence intensities increasing by up to 10-fold upon aggregation [11]. This enhancement is accompanied by spectral changes, including shifts in emission wavelengths and the appearance of new emission bands corresponding to excimer formation and extended conjugation effects.

The restriction of intramolecular motion in julolidine AIE systems affects multiple molecular processes, including bond rotation, vibration, and conformational changes [12]. The rigid bicyclic structure of julolidine provides intrinsic constraints on molecular flexibility, while additional rotatable bonds in substituent groups contribute to the AIE behavior through their restricted motion in the solid state.

Excited-State Intramolecular Proton Transfer (ESIPT) Coupling

Advanced julolidine derivatives exhibit coupling between AIE and excited-state intramolecular proton transfer processes, creating complex photophysical behavior with multiple emission pathways [11]. The ESIPT process involves proton transfer from donor to acceptor sites within the molecule following photoexcitation, typically resulting in large Stokes shifts and dual emission characteristics.

In julolidine-ESIPT systems, the aggregation process affects both the normal and tautomer emission bands, leading to complex changes in emission spectra upon aggregation [11]. The solid-state emission often extends beyond typical excimer emission, reaching into the red and near-infrared regions of the spectrum. This extended emission is attributed to the formation of diverse molecular clusters with varying degrees of electronic delocalization.

The coupling between ESIPT and AIE mechanisms enables the development of materials with tunable emission properties that can be controlled through aggregation conditions [11]. The relative intensities of normal and tautomer emission bands can be adjusted by varying the aggregation environment, providing opportunities for creating materials with specific color characteristics.

Crystallographic studies reveal that ESIPT-AIE systems often exhibit complex packing arrangements with multiple intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [11]. These interactions contribute to the stabilization of specific conformations that favor either ESIPT or AIE processes, resulting in the observed photophysical behavior.

Molecular Rotor Behavior

Julolidine derivatives function as effective molecular rotors in which fluorescence intensity depends on the local microviscosity and rotational freedom of molecular segments [13]. This behavior is exploited in various sensing applications where changes in environmental viscosity or molecular mobility can be detected through fluorescence variations.

The molecular rotor behavior of julolidine systems arises from the presence of rotatable bonds that can undergo conformational changes in response to environmental conditions [13]. In low-viscosity environments, rapid rotation leads to efficient nonradiative decay and weak fluorescence. In high-viscosity or constrained environments, restricted rotation results in enhanced fluorescence emission.

Viscosity-dependent studies demonstrate that julolidine molecular rotors exhibit significant fluorescence enhancement when dissolved in glycerol-containing solutions or dispersed in polymer matrices [13]. The fluorescence intensity increases correlate with viscosity measurements, providing quantitative relationships that can be used for environmental sensing applications.

The molecular rotor properties of julolidine derivatives have been successfully applied in vapor sensing systems where exposure to volatile organic compounds affects the local molecular environment [13]. Changes in polymer film properties upon vapor absorption alter the rotational freedom of embedded julolidine rotors, resulting in measurable fluorescence changes that enable detection and quantification of target analytes.

Solid-State Emission Properties

The solid-state emission properties of julolidine AIE systems demonstrate remarkable diversity, with emission colors spanning from blue-green to deep red depending on the specific molecular design and packing arrangements [11]. The emission characteristics are strongly influenced by intermolecular interactions in the solid state, including hydrogen bonding, π-π stacking, and charge transfer interactions.

Advanced julolidine AIE materials exhibit emission beyond conventional excimer bands, reaching wavelengths that suggest extended electronic delocalization involving multiple molecules [11]. This clustering-triggered emission results from the formation of diverse aggregate structures with varying degrees of intermolecular electronic coupling. The extended delocalization leads to bright red emission that is wavelength-dependent and responsive to excitation conditions.

The solid-state quantum yields of julolidine AIE materials can exceed those observed in solution by factors of 10 or more, making them attractive for applications requiring efficient solid-state emitters [11]. The high quantum yields are maintained across various processing conditions, including film formation, crystallization, and composite material preparation.

Thermal stability studies reveal that julolidine AIE materials maintain their emission properties across wide temperature ranges, with minimal degradation observed under normal operating conditions [13]. This stability, combined with the enhanced emission intensity, makes these materials suitable for demanding applications in optical devices and sensors.

The development of julolidine-based AIE systems has opened new avenues for creating advanced materials with tailored optical properties. The ability to control emission characteristics through molecular design and aggregation conditions provides unprecedented opportunities for developing next-generation optical materials with applications ranging from displays and lighting to sensing and bioimaging.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.